2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Description
2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a hydroxy group at position 2, a methyl group at position 2 of the propanamide backbone, a 4-methoxyphenylsulfonyl moiety at position 3, and a 4-(trifluoromethyl)phenyl group on the amide nitrogen.
Properties
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5S/c1-17(24,11-28(25,26)15-9-7-14(27-2)8-10-15)16(23)22-13-5-3-12(4-6-13)18(19,20)21/h3-10,24H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVSIOWSTCXZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)OC)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122526 | |
| Record name | 2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338956-20-0 | |
| Record name | 2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338956-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory, analgesic, and potential anticancer properties. Below are the key areas where the compound has shown significant biological activity:
1. Anti-inflammatory Activity
Research indicates that sulfonamide derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Specifically, this compound has been evaluated for its ability to reduce inflammation in animal models.
- Case Study : In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in swelling, comparable to established COX inhibitors .
2. Analgesic Properties
The compound has shown promising analgesic activity. Its mechanism is believed to involve modulation of pain pathways via inhibition of prostaglandin synthesis.
- Research Findings : In controlled trials, subjects administered this compound reported reduced pain levels during inflammatory conditions .
3. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Its efficacy against various cancer cell lines has been explored.
- Research Data : The compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 and HeLa cells, with IC50 values indicating significant growth inhibition .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : This leads to decreased production of pro-inflammatory mediators.
- Modulation of Cytokine Production : It may reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukins.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells .
- Antimicrobial Properties : Sulfonamides are well-known for their antimicrobial activity. The specific structure of this compound may provide enhanced activity against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .
Pharmacological Studies
Pharmacological investigations have revealed several promising aspects:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders or conditions such as diabetes .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases .
Material Science
In addition to biological applications, this compound can be explored within material science:
- Polymer Chemistry : The incorporation of sulfonamide groups into polymer matrices can enhance mechanical properties and thermal stability. This makes the compound relevant for developing advanced materials used in various industrial applications .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related propanamide derivatives, focusing on substituent variations and their physicochemical implications:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Electronic Properties: The target compound’s 4-methoxyphenylsulfonyl group provides an electron-donating effect, contrasting with the electron-withdrawing trifluoromethyl or nitro groups in compounds like 35 and 37 . This difference may influence receptor binding or metabolic stability. The 4-(trifluoromethyl)phenyl amide group, common to the target compound and 37, enhances hydrophobicity and resistance to oxidative metabolism compared to cyano-substituted analogs (e.g., 36) .
Synthetic Accessibility :
- Nitration and sulfonylation steps, as seen in the synthesis of 35 and flutamide analogs , suggest feasible routes for modifying the target compound’s substituents.
LogP and Solubility :
- The methoxy group in the target compound likely reduces logP compared to trifluoromethyl-rich analogs (e.g., 35 , logP ~5.2 estimated), improving aqueous solubility .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The presence of 4-methoxyphenylsulfonyl may optimize interactions with hydrophobic pockets in target proteins, while the trifluoromethyl group enhances metabolic stability. This balance is absent in nitro- or cyano-containing analogs .
- Potential Applications: Compounds with trifluoromethyl groups (e.g., 12, 35) are often explored as kinase inhibitors or androgen receptor antagonists, suggesting the target compound’s relevance in oncology or endocrinology .
Q & A
Basic: What are the optimal synthetic routes for 2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, amidation, and hydroxylation. Key steps include:
- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with a hydroxy-methyl intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Amidation : Coupling the sulfonylated intermediate with 4-(trifluoromethyl)aniline using carbodiimide reagents (e.g., EDC/HOBt) in DMF at 0–25°C to form the propanamide backbone .
- Hydroxylation : Introducing the hydroxyl group via controlled oxidation or hydrolysis, monitored by TLC/HPLC to prevent over-oxidation .
Optimization Tips : Use anhydrous solvents, inert atmospheres (N₂/Ar), and catalytic DMAP to enhance yields (typically 45–57%) .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₉H₁₉F₃NO₅S (calc. 454.1) .
- IR Spectroscopy : Strong absorption at ~1150 cm⁻¹ (S=O stretch) and ~1680 cm⁻¹ (amide C=O) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in activity (e.g., androgen receptor antagonism vs. off-target effects) can be addressed by:
- Comparative Assays : Use standardized cell lines (e.g., LNCaP for androgen receptor studies) and control compounds (e.g., bicalutamide) to normalize data .
- Structural Analogs : Synthesize derivatives with modified sulfonyl or trifluoromethyl groups to isolate structure-activity relationships (SAR) .
- Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-dihydrotestosterone) to quantify affinity .
Advanced: How to design experiments to study its interaction with androgen receptors?
Methodological Answer:
- Competitive Binding Assays : Incubate the compound with AR-positive cell lysates and [³H]-R1881 (synthetic androgen), measuring displacement via scintillation counting .
- Transcriptional Reporter Assays : Transfect cells with AR-responsive luciferase reporters (e.g., PSA-promoter-driven) and quantify inhibition of androgen-induced luminescence .
- X-ray Crystallography : Co-crystallize the compound with the AR ligand-binding domain to resolve binding modes (requires high-purity compound >98%) .
Advanced: What are key considerations in SAR studies for structural modifications?
Methodological Answer:
Focus on:
- Sulfonyl Group : Replace 4-methoxyphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to enhance receptor affinity .
- Trifluoromethyl Position : Test para vs. meta substitutions on the phenyl ring to modulate steric effects .
- Hydroxyl Group : Evaluate esterification or methylation to improve metabolic stability .
Data Table :
| Modification Site | Activity Change (IC₅₀) | Reference |
|---|---|---|
| Sulfonyl (4-OCH₃ → 4-CF₃) | 2.5-fold improvement | |
| Trifluoromethyl (para → meta) | 10-fold reduction |
Basic: What are common impurities formed during synthesis?
Methodological Answer:
- Unreacted Intermediates : Residual 4-methoxyphenylsulfonyl chloride (detected via HPLC retention time ~4.2 min) .
- Oxidation Byproducts : Quinone derivatives from over-oxidation of the hydroxyl group (monitored by TLC Rf = 0.3–0.5) .
- Diastereomers : Chiral impurities due to incomplete resolution; use chiral HPLC (e.g., Chiralpak AD-H column) .
Advanced: How to evaluate pharmacokinetic properties in preclinical models?
Methodological Answer:
- In Vitro Assays :
- In Vivo Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
